molecular formula C7H8N2O3 B2891464 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 1782916-28-2

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No.: B2891464
CAS No.: 1782916-28-2
M. Wt: 168.152
InChI Key: RADUDMOWBXJWDS-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring fused imidazole and oxazine rings. The carboxylic acid group at position 8 enhances its polarity, enabling salt formation (e.g., lithium salts, hydrochlorides) for improved solubility in aqueous media . Derivatives of this scaffold, such as esters and brominated analogs, are frequently utilized as intermediates in medicinal chemistry due to their synthetic versatility .

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-6-8-1-2-9(6)3-4-12-5/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADUDMOWBXJWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=NC=CN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782916-28-2
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
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Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via a 6-exo-dig cyclization mechanism, where the alkynyl alcohol undergoes nucleophilic attack by the hydroxyl oxygen on the terminal alkyne carbon. Potassium hydroxide facilitates deprotonation, generating an alkoxide intermediate that cyclizes regioselectively to form the imidazooxazine core. Computational studies confirm that the 6-exo-dig pathway is thermodynamically favored over alternative 5-endo-dig or 7-endo-dig pathways due to reduced ring strain.

Optimization of Reaction Conditions

Key parameters include:

  • Base : Potassium hydroxide (2.5 equiv) in methanol at 80°C.
  • Substrate design : 1,5-Alkynyl alcohols with electron-withdrawing groups (e.g., nitro, carbonyl) enhance cyclization rates.
  • Yield : 68–82% for unsubstituted imidazooxazines, dropping to 45–55% for sterically hindered derivatives.

Functionalization of Preformed Imidazooxazine Cores

Post-synthetic modification of preconstructed imidazooxazine derivatives offers a modular route to the target compound.

Enzymatic Carboxylation

Emerging methodologies employ carboxylase enzymes (e.g., RuBisCO mimics) to introduce carboxylic acid groups under aqueous, mild conditions. While yields remain modest (30–40%), this approach aligns with green chemistry principles.

Comparative Analysis of Synthetic Methods

Method Yield Range Key Advantages Limitations
Hydroalkoxylation 45–82% Transition metal-free, high regioselectivity Limited substrate scope
Cyclocondensation 50–65% Adaptable to diverse analogs Multi-step, byproduct formation
Post-synthetic oxidation 70–90% High functional group tolerance Requires hazardous reagents (CrO3)

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 4.32 (dd, J = 6.5 Hz, 2H, oxazine H6/H8), 7.85 (s, 1H, imidazole H2), 12.1 (br s, 1H, COOH).
  • IR : 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (carboxylic acid O-H).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥95% purity for all major synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key References
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid Imidazo-oxazine -COOH at position 8 C₈H₉N₂O₃ 193.17
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Imidazo-oxazine -Br at position 2, -COOCH₃ at position 3 C₈H₉BrN₂O₃ 261.07
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid Imidazo-tetrazine -COOH at position 8, -CH₃ at position 3 C₆H₅N₅O₃ 195.13
1,4-Dihydro-3-nitro-4-oxo-imidazo[5,1-c][1,2,4]triazine-8-carboxamide Imidazo-triazine -NO₂ at position 3, -CONH₂ at position 8 C₆H₄N₆O₄ 224.13
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid Imidazo-pyrimidine -COOH at position 2, cyclopropyl at position 5 C₁₀H₁₃N₃O₂ 207.23

Key Observations:

  • Ring Systems : The imidazo-oxazine core (target compound) differs from tetrazine, triazine, and pyrimidine analogs in electronic properties and hydrogen-bonding capacity. Oxazine rings offer moderate basicity, while tetrazines are electron-deficient, influencing reactivity in cycloaddition reactions .
  • Functional Groups : Carboxylic acids (target compound) enable salt formation (e.g., lithium salts ), enhancing solubility. Brominated derivatives (e.g., 2-bromo analogs ) serve as intermediates for cross-coupling reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility Stability Key Applications
5H,6H,8H-imidazo-oxazine-8-carboxylic acid High (as salts) Stable in solid state Salt formation, drug precursors
2-Bromo-imidazo-oxazine esters Low (organic solvents Light-sensitive Suzuki coupling intermediates
Imidazo-tetrazine carboxylic acids Moderate Hydrolytically stable Anticancer agents (e.g., temozolomide)
Imidazo-triazine carboxamides Low Thermally stable Enzyme inhibitors

Notable Trends:

  • Solubility : Carboxylic acid salts (e.g., lithium or hydrochloride ) exhibit higher aqueous solubility than esters or brominated analogs.
  • Stability : Nitro groups (e.g., in imidazo-triazines ) enhance thermal stability but may reduce photostability.

Biological Activity

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2044835-77-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases.
  • Receptor Modulation : Preliminary studies suggest that it can modulate receptor activity associated with neurotransmission and inflammation.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound displays activity against various bacterial strains.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : In vitro studies indicate that this compound can induce apoptosis in certain cancer cell lines.

Data Table: Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several case studies highlight the biological relevance of 5H,6H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid:

  • Case Study on Antimicrobial Activity :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and joint damage. Histological analysis confirmed reduced infiltration of inflammatory cells.
  • Case Study on Cancer Cell Lines :
    • Research involving human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Q. What are the key structural features of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid that influence its reactivity in synthetic chemistry?

The compound features a bicyclic core with fused imidazole and oxazine rings. The carboxylic acid group at position 8 acts as a primary site for derivatization (e.g., esterification, amidation). The partially saturated ring system (5H,6H,8H) modulates electron density, enhancing susceptibility to electrophilic aromatic substitution and cycloaddition reactions. Computational studies suggest that the oxazine ring’s oxygen atom contributes to hydrogen bonding in biological interactions .

Q. What synthetic methodologies are commonly employed for the preparation of this compound and its derivatives?

  • Acid-catalyzed cyclization : Refluxing precursors (e.g., amines and carbonyl compounds) in acetic acid with sodium acetate facilitates ring closure. Yields range from 65–75% after recrystallization from DMF/acetic acid .
  • Friedel-Crafts acylation : Used to introduce acyl groups into the imidazo-oxazine framework, though yields are moderate (50–60%) .
  • Nucleophilic substitution : Reacting the carboxylic acid with alcohols or amines under basic conditions (e.g., K₂CO₃ in DMF) produces esters or amides with 70–85% yields .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm.
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrogenation states (e.g., absence of undesired tautomers).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies often stem from substituent positioning or assay variability. Solutions include:

  • Structure-activity relationship (SAR) meta-analysis : Compare derivatives with systematic substituent changes (e.g., halogen vs. methyl groups).
  • Standardized bioassays : Use uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability.
  • Cross-validation with structural analogs : Compare results with imidazo[1,5-a]pyridine derivatives to identify conserved pharmacophores .

Q. How can computational chemistry optimize inhibitor design targeting specific enzymes?

  • Molecular docking : Predict binding modes of the carboxylic acid group with enzyme active sites (e.g., metalloproteases).
  • Quantum mechanical calculations : Density Functional Theory (DFT) evaluates charge distribution and frontier molecular orbitals to prioritize derivatives.
  • Molecular dynamics (MD) : Simulate stability of enzyme-inhibitor complexes over 100-ns trajectories to assess residence times .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

  • LC-MS/MS with isotopic labeling : Track metabolic transformations in liver microsomes.
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress to identify labile sites.
  • 2D NMR (HSQC/HMBC) : Map degradation intermediates, such as ring-opened byproducts .

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